molecular formula C16H17N3O2S2 B11250869 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide CAS No. 298686-17-6

2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide

Cat. No.: B11250869
CAS No.: 298686-17-6
M. Wt: 347.5 g/mol
InChI Key: KGIOEFXZFCVPRE-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 4-methoxyphenylsulfanyl group attached to an acetyl moiety, which is further linked to an N-phenylthiosemicarbazide scaffold. This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial, anticancer, and neurotropic properties .

Properties

CAS No.

298686-17-6

Molecular Formula

C16H17N3O2S2

Molecular Weight

347.5 g/mol

IUPAC Name

1-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C16H17N3O2S2/c1-21-13-7-9-14(10-8-13)23-11-15(20)18-19-16(22)17-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,22)

InChI Key

KGIOEFXZFCVPRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methoxyphenylthiol with acetyl chloride to form 4-methoxyphenylthioacetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of hydrazinecarbothioamide compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents .

Antioxidant Properties

The antioxidant activity of 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide has been explored in several studies. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Research on related thioamide derivatives has indicated effectiveness against a range of bacterial strains. This suggests that this compound could be evaluated for its potential as an antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with acetylated sulfanyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of hydrazine derivatives, including those related to this compound. The MTT assay results indicated that these compounds exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil, highlighting their potential as new anticancer agents .

Case Study 2: Antioxidant Activity Assessment

In another study focused on antioxidant properties, researchers assessed the free radical scavenging ability of several thioamide derivatives. The results showed that these compounds effectively reduced oxidative stress markers in vitro, suggesting that this compound could be beneficial in therapeutic contexts where oxidative stress is a concern .

Mechanism of Action

The mechanism of action of 2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioamide group can form strong interactions with metal ions, which may be relevant in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Electron-Donating vs.
  • Synthetic Efficiency: Compound 3 achieves a 95% yield via ethanol reflux, suggesting efficient synthesis for chlorophenoxy derivatives . Data for the target compound’s synthesis is lacking in the evidence.
  • Biological Activity : Acridine-thiosemicarbazone derivatives (e.g., 3a) exhibit strong DNA binding (K = 1.0 × 10⁶ M⁻¹) and antiproliferative effects, implying the thiosemicarbazide core is critical for intercalation . The target compound’s methoxyphenylsulfanyl group may similarly facilitate DNA or protein interactions.

Spectral and Crystallographic Insights

  • IR Spectroscopy : All hydrazinecarbothioamides show C=S stretching (1243–1258 cm⁻¹) and NH vibrations (3150–3414 cm⁻¹), confirming thione tautomer dominance . The absence of C=O bands in cyclized triazoles (e.g., compounds 7–9 in ) highlights structural rearrangements .
  • Crystallography : Related compounds exhibit N–H⋯O and H⋯H interactions stabilizing dimers, as seen in 2-(adamantane-1-carbonyl)-N-substituted analogs . The target compound’s methoxy group may participate in similar intermolecular interactions.

Biological Activity

2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O2S2, with a molecular weight of 347.45 g/mol. The compound features a hydrazinecarbothioamide moiety linked to a 4-methoxyphenyl sulfanyl group, which is believed to contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylsulfanylacetyl chloride with phenylhydrazine in the presence of a base. The process has been optimized for yield and purity, with various methods reported in the literature.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using various cancer cell lines, including leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5), revealed low cytotoxicity while maintaining effective inhibitory effects on cell proliferation. The compound was evaluated using the National Cancer Institute's 60-cell line screening protocol, showing promising results against multiple cancer types .

Antibacterial Activity

The compound has also been assessed for its antibacterial properties. Preliminary evaluations indicated good activity against several pathogenic bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

StudyMethodologyFindings
Anticancer Screening NCI DTP ProtocolEffective against leukemia and melanoma cell lines with low cytotoxicity .
Antibacterial Evaluation Disc diffusion methodExhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Mechanistic Studies In vitro assaysSuggested mechanisms include inhibition of cell division and induction of apoptosis in cancer cells .

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